3-(3-methoxy-1,2-oxazol-5-yl)-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]propanamide
Description
3-(3-Methoxy-1,2-oxazol-5-yl)-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]propanamide is a heterocyclic compound featuring an oxazole ring substituted with a methoxy group at position 3, a thiazole ring bearing a pyridin-3-yl substituent at position 4, and a propanamide linker bridging these two heterocycles. Its molecular formula is C₁₆H₁₃N₅O₂S, with a molecular weight of approximately 355.38 g/mol. The compound’s structural complexity arises from the synergistic integration of pharmacophoric motifs:
- Oxazole moiety: The 3-methoxy-1,2-oxazol-5-yl group contributes to electron-rich aromaticity, enhancing interactions with biological targets such as enzymes or receptors .
- Thiazole-pyridine system: The 4-(pyridin-3-yl)-1,3-thiazol-2-yl group introduces hydrogen-bonding and π-π stacking capabilities, critical for target engagement .
- Propanamide linker: This flexible spacer facilitates optimal spatial alignment between the oxazole and thiazole-pyridine components .
Properties
Molecular Formula |
C15H14N4O3S |
|---|---|
Molecular Weight |
330.4 g/mol |
IUPAC Name |
3-(3-methoxy-1,2-oxazol-5-yl)-N-(4-pyridin-3-yl-1,3-thiazol-2-yl)propanamide |
InChI |
InChI=1S/C15H14N4O3S/c1-21-14-7-11(22-19-14)4-5-13(20)18-15-17-12(9-23-15)10-3-2-6-16-8-10/h2-3,6-9H,4-5H2,1H3,(H,17,18,20) |
InChI Key |
NCONHXDHBNWRFZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NOC(=C1)CCC(=O)NC2=NC(=CS2)C3=CN=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-methoxy-1,2-oxazol-5-yl)-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]propanamide typically involves multi-step organic reactions. The process begins with the preparation of the oxazole and thiazole intermediates, which are then coupled with the pyridine derivative under specific reaction conditions. Common reagents used in these reactions include base catalysts, solvents like dimethylformamide (DMF), and coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
3-(3-methoxy-1,2-oxazol-5-yl)-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]propanamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the oxazole and thiazole rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents such as lithium aluminum hydride (LiAlH4), and nucleophiles like sodium methoxide (NaOMe). Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield a carboxylic acid, while reduction of a nitro group can produce an amine derivative.
Scientific Research Applications
3-(3-methoxy-1,2-oxazol-5-yl)-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]propanamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound can be used in the study of enzyme interactions and protein binding due to its unique structural features.
Industry: It can be used in the production of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-(3-methoxy-1,2-oxazol-5-yl)-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]propanamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to bind to specific sites, modulating the activity of these targets. This can lead to various biological effects, depending on the nature of the target and the context of the interaction.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s uniqueness is highlighted through comparisons with structurally related analogs, focusing on functional group variations and resultant biological effects.
Structural and Functional Group Comparisons
| Compound Name | Key Structural Features | Biological Activity | Key Differences from Target Compound |
|---|---|---|---|
| 5-(1H-Indol-3-ylmethylene)-4-oxo-2-thioxothiazolidin | Thioxothiazolidin core | Broad-spectrum antimicrobial activity | Lacks oxazole; thioxo group enhances electrophilicity but reduces metabolic stability |
| N-(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)-propanamide | Thiadiazole ring with cyclopropyl | Anti-inflammatory properties | Absence of pyridine and oxazole reduces π-π stacking potential |
| 3-(3-Methoxy-1,2-oxazol-5-yl)-N-[4-(Pyridin-2-yl)-1,3-thiazol-2-yl]propanamide | Pyridin-2-yl substituent | Moderate anticancer activity | Pyridine positional isomerism (2- vs. 3-) alters target binding affinity |
| 3-(3,5-Dimethyl-1,2-oxazol-4-yl)-N-(2-{[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]methyl}phenyl)propanamide | Dimethyl-oxazole; oxadiazole | Enhanced lipophilicity (logP ~2.5) | Increased steric bulk limits solubility compared to the methoxy-oxazole variant |
| N-{2-[3-(2-Pyridinyl)-1,2,4-oxadiazol-5-yl]ethyl}-3-(1H-pyrrol-1-yl)-3-(3-thienyl)propanamide | Oxadiazole-pyrrole-thiophene | Antiviral activity | Replacement of thiazole with thiophene reduces nitrogen-dependent hydrogen bonding |
Pharmacological and Physicochemical Insights
- Lipophilicity : The target compound’s methoxy-oxazole group provides balanced lipophilicity (predicted logP ~1.8), optimizing membrane permeability compared to dimethyl-oxazole analogs (logP ~2.5) .
- Target Selectivity : The pyridin-3-yl substituent in the thiazole ring enhances selectivity for kinases over pyridin-2-yl variants, which show broader off-target effects .
- Synthetic Complexity : Multi-step synthesis (e.g., oxazole cyclization, Suzuki coupling for pyridinyl-thiazole) yields ~45% purity, comparable to oxadiazole-containing analogs but lower than simpler thiadiazoles (~60% purity) .
Biological Activity
3-(3-methoxy-1,2-oxazol-5-yl)-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]propanamide is a synthetic compound characterized by its complex structure, which includes an oxazole ring, a thiazole moiety, and a propanamide functional group. This compound has garnered interest in medicinal chemistry due to its potential biological activities and applications in drug development.
Structural Characteristics
The molecular formula for this compound is , with a molecular weight of approximately 330.4 g/mol. Its unique combination of structural features suggests potential interactions with various biological targets, including enzymes and receptors.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 330.4 g/mol |
| Structural Features | Oxazole ring, thiazole moiety, propanamide |
Antimicrobial Properties
Preliminary studies indicate that this compound exhibits promising antimicrobial activity. Research has shown that compounds with similar structural features often display significant efficacy against various bacterial strains and fungi. For instance, a related compound demonstrated an MIC (Minimum Inhibitory Concentration) of 1.6 µg/mL against Candida albicans, suggesting that this class of compounds may have broad-spectrum antimicrobial potential .
Anticancer Activity
The compound is also being investigated for its anticancer properties. Studies suggest that it may inhibit specific pathways involved in cancer progression by interacting with molecular targets critical for tumor growth and survival. The mechanism of action likely involves the modulation of signaling pathways associated with cell proliferation and apoptosis.
Case Studies and Research Findings
Recent research has focused on evaluating the structure–activity relationship (SAR) of compounds related to this compound. A notable study highlighted the synthesis of various analogs and their biological evaluation against Mycobacterium tuberculosis, revealing moderate to good anti-tubercular activity .
Table: Summary of Biological Activities
| Activity | Description | Reference |
|---|---|---|
| Antimicrobial | Exhibits activity against Candida species | |
| Anticancer | Potential inhibition of tumor growth pathways | |
| Antitubercular | Moderate activity against M. tuberculosis |
The proposed mechanism of action for this compound involves interaction with specific enzymes or receptors that play crucial roles in disease pathways. For instance, it may inhibit enzymes involved in cell wall synthesis or signal transduction pathways critical for microbial survival and proliferation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
